1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

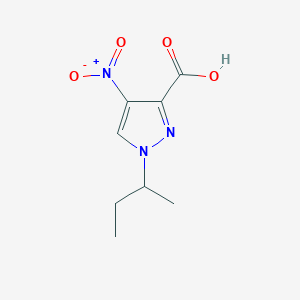

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Properties

IUPAC Name |

1-butan-2-yl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXOXTWDFRIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazines with 1,3-diketones, followed by nitration and subsequent functional group transformations . Industrial production methods may employ catalytic processes and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Cyclization: The pyrazole ring can be further functionalized to form fused heterocyclic systems

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

1-phenyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Differing in the substituents on the pyrazole ring.

3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid: Featuring different alkyl groups at the 3 and 5 positions

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern: a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. This structure imparts significant biological activity, particularly in antimicrobial and anti-inflammatory domains.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization of hydrazines with 1,3-diketones, followed by nitration and functional group transformations. The compound's diverse chemical reactivity allows it to participate in various reactions, including oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve interaction with specific cellular targets, leading to disruption of bacterial metabolism.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrate that it can inhibit key inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX). In vitro assays have shown significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with various biological macromolecules, influencing cellular signaling pathways and leading to therapeutic effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : In cellular assays involving breast cancer cells (MDA-MB-231), the compound demonstrated apoptosis-inducing effects, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

- Microtubule Destabilization : Compounds related to this pyrazole derivative showed effective inhibition of microtubule assembly, indicating potential use in cancer therapy by disrupting cell division .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | Lacks sec-butyl group; simpler structure | Moderate antimicrobial properties |

| 1-sec-butyl-4-amino-1H-pyrazole-3-carboxylic acid | Contains amino group instead of nitro | Reduced anti-inflammatory activity |

| 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid | Different alkyl groups at other positions | Significant anti-inflammatory effects |

Q & A

Q. What are the established synthetic routes for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or acrylates, followed by nitration and alkylation. For example:

- Step 1 : Cyclization of 4-nitro-1H-pyrazole-3-carboxylic acid derivatives with sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Optimization of nitration using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. TLC or HPLC monitoring is critical for tracking intermediates .

- Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Key Data : Typical yields range from 40–60%; higher yields require precise stoichiometry and inert atmospheres.

Q. How is the structure of this compound validated?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Adjust pH >7 (aqueous NaOH) to enhance solubility via deprotonation of the carboxylic acid group .

- Stability :

Advanced Research Questions

Q. How do steric effects from the sec-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky sec-butyl substituent at N1 hinders electrophilic substitution at C5 but facilitates nucleophilic attacks at C4. Example:

Q. What mechanistic insights explain discrepancies in nitro group reduction pathways?

Methodological Answer: Reduction of the nitro group (e.g., H₂/Pd-C or Zn/HCl) can yield either an amine or hydroxylamine intermediate, depending on conditions:

- Catalytic Hydrogenation : Selective amine formation at 25°C/1 atm H₂ in ethanol .

- Acidic Zn Reduction : Hydroxylamine intermediates dominate; confirmed via LC-MS trapping experiments .

Contradictions : Conflicting reports on regioselectivity may arise from trace metal impurities or solvent polarity effects .

Q. How can computational modeling predict biological activity of derivatives?

Methodological Answer:

- Docking Studies : Target enzymes (e.g., COX-2 or kinases) using AutoDock Vina. The carboxylic acid moiety often binds catalytic sites via hydrogen bonds .

- QSAR Models : Correlate substituent lipophilicity (logP) with anti-inflammatory activity. Nitro groups enhance electron-withdrawing effects, improving binding affinity .

Limitations : Overestimation of nitro group contributions in rigid scaffolds requires experimental validation .

Q. What strategies resolve conflicting crystallographic data on hydrogen bonding in related pyrazole-carboxylic acids?

Methodological Answer:

- Variable-Temperature XRD : Differentiates static vs. dynamic disorder in hydrogen-bonded networks (e.g., carboxylic acid dimerization vs. solvent interactions ).

- DFT Calculations : Compare energy landscapes of possible H-bond configurations (e.g., B3LYP/6-31G* level ).

Case Study : In 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, NH₂···O=C interactions dominate over O–H···N .

Q. How does the nitro group affect photostability in material science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.